molecular formula C23H25N3O4S B4856313 N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide

N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide

Cat. No. B4856313
M. Wt: 439.5 g/mol
InChI Key: PZYYBTHHHVEAGE-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In

Mechanism of Action

N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide exerts its biological effects through the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins and other non-histone proteins. HDAC inhibition leads to the accumulation of acetylated histones, which results in the opening of chromatin structure and the activation of gene expression. N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide specifically targets HDAC1 and HDAC3, which are known to be involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide are diverse and depend on the specific cell type and biological context. In cancer cells, N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide induces cell cycle arrest and apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. In neurodegenerative diseases, N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide improves cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation. In inflammatory disorders, N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its biological effects can be easily measured using various assays, such as cell viability, apoptosis, and gene expression assays. However, N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide also has some limitations, including its potential toxicity, off-target effects, and limited bioavailability. These limitations can be addressed by optimizing the dose, duration, and route of administration, as well as by using appropriate controls and alternative compounds for comparison.

Future Directions

There are several future directions for the research and development of N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders, metabolic disorders, and infectious diseases. Another direction is to investigate its combination therapy with other drugs or modalities, such as immunotherapy, radiotherapy, and targeted therapy. Additionally, further studies are needed to elucidate its molecular mechanisms of action, pharmacokinetics, and toxicity profiles, as well as to identify its biomarkers and predictive factors for clinical efficacy.

Scientific Research Applications

N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has also been demonstrated to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In inflammatory disorders, N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide has been shown to reduce inflammation and improve symptoms in animal models of arthritis and colitis.

properties

IUPAC Name

2-methyl-N-[3-[(E)-C-methyl-N-[(2,4,6-trimethylphenyl)sulfonylamino]carbonimidoyl]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-14-11-15(2)22(16(3)12-14)31(28,29)26-25-17(4)19-7-6-8-20(13-19)24-23(27)21-9-10-30-18(21)5/h6-13,26H,1-5H3,(H,24,27)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYYBTHHHVEAGE-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3=C(OC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)C3=C(OC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{3-[(1E)-1-{2-[(2,4,6-trimethylphenyl)sulfonyl]hydrazinylidene}ethyl]phenyl}furan-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide
Reactant of Route 2
Reactant of Route 2
N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide
Reactant of Route 3
Reactant of Route 3
N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide
Reactant of Route 4
N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide
Reactant of Route 5
N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide
Reactant of Route 6
N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.